REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:7][CH2:6][C:5]2([CH2:12][C:11](=O)[C:10]3[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=3[O:8]2)[CH2:4][CH2:3]1.[BH4-].[Na+]>CO.[Pd].C(O)C>[NH:2]1[CH2:7][CH2:6][C:5]2([CH2:12][CH2:11][C:10]3[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=3[O:8]2)[CH2:4][CH2:3]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC2(CC1)OC1=C(C(C2)=O)C=CC=C1
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 30 minutes the mixture was evaporated
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
treated with concentrated hydrochloric acid (2 mL) for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
gave a residue which
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2(CC1)OC1=C(CC2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 mg | |
YIELD: CALCULATEDPERCENTYIELD | 208.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |